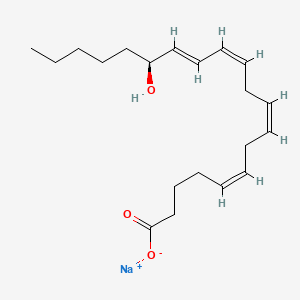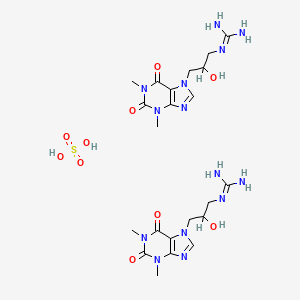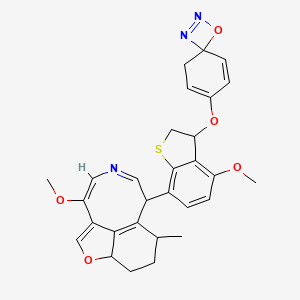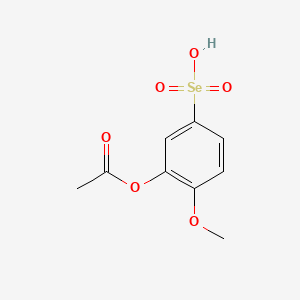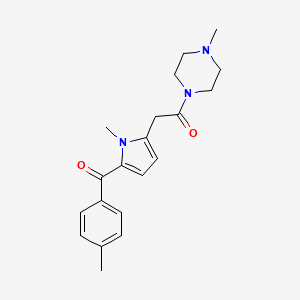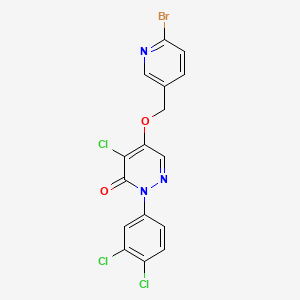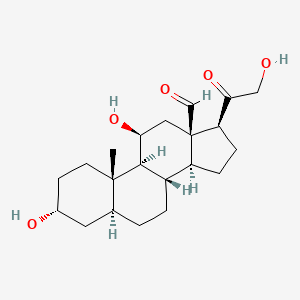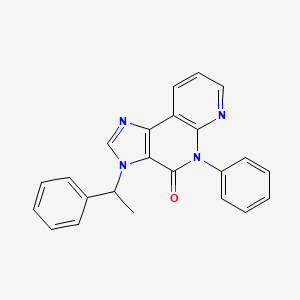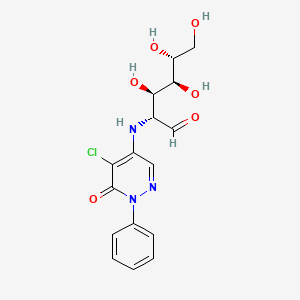
2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Cloro-1,6-dihidro-6-oxo-1-fenil-4-piridazinil)amino)-2-desoxi-D-glucosa es un compuesto orgánico complejo que combina las características estructurales de un derivado de piridazinona y un azúcar desoxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((5-Cloro-1,6-dihidro-6-oxo-1-fenil-4-piridazinil)amino)-2-desoxi-D-glucosa generalmente involucra los siguientes pasos:
Formación del Núcleo de Piridazinona: El núcleo de piridazinona se puede sintetizar a través de la reacción de derivados de hidracina con dicetonas en condiciones ácidas o básicas.
Acoplamiento con Desoxi-D-Glucosa: El paso final implica el acoplamiento de la piridazinona clorada con 2-desoxi-D-glucosa. Esto se puede lograr a través de reacciones de sustitución nucleofílica, donde el grupo amino del azúcar desoxi ataca al carbono electrófilo del anillo de piridazinona.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, sería crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo fenilo y la porción de glucosa. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el anillo de piridazinona. El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos utilizados.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el átomo de cloro, permitiendo la introducción de diversos grupos funcionales. Los reactivos como la azida de sodio o los tioles se pueden utilizar para estas transformaciones.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Azida de sodio en dimetilformamida (DMF) a temperaturas elevadas.
Productos Mayores
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de azidas, tioles u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, 2-((5-Cloro-1,6-dihidro-6-oxo-1-fenil-4-piridazinil)amino)-2-desoxi-D-glucosa se puede utilizar como una sonda para estudiar el metabolismo y el transporte de glucosa. Su similitud estructural con la glucosa le permite interactuar con transportadores y enzimas de glucosa, brindando información sobre sus mecanismos.
Medicina
En medicina, este compuesto tiene posibles aplicaciones como agente terapéutico. Su capacidad para interactuar con objetivos biológicos, como enzimas y receptores, lo convierte en un candidato para el desarrollo de fármacos. La investigación está en curso para explorar su eficacia en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos metabólicos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales y productos químicos. Sus propiedades únicas lo hacen adecuado para aplicaciones en ciencia de polímeros, catálisis y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 2-((5-Cloro-1,6-dihidro-6-oxo-1-fenil-4-piridazinil)amino)-2-desoxi-D-glucosa implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir o activar enzimas involucradas en el metabolismo de la glucosa, afectando la producción de energía celular y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
2-Desoxi-D-glucosa: Un análogo de glucosa que inhibe la glucólisis.
Derivados de 5-Cloro-1,6-dihidro-6-oxo-1-fenil-4-piridazinil: Compuestos con núcleos de piridazinona similares pero diferentes sustituyentes.
Singularidad
2-((5-Cloro-1,6-dihidro-6-oxo-1-fenil-4-piridazinil)amino)-2-desoxi-D-glucosa es único debido a sus características estructurales combinadas de un derivado de piridazinona y un azúcar desoxi. Esta doble funcionalidad le permite interactuar con una gama más amplia de objetivos biológicos y sufrir diversas reacciones químicas, lo que lo convierte en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Propiedades
Número CAS |
16527-58-5 |
|---|---|
Fórmula molecular |
C16H18ClN3O6 |
Peso molecular |
383.78 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[(5-chloro-6-oxo-1-phenylpyridazin-4-yl)amino]-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C16H18ClN3O6/c17-13-10(19-11(7-21)14(24)15(25)12(23)8-22)6-18-20(16(13)26)9-4-2-1-3-5-9/h1-7,11-12,14-15,19,22-25H,8H2/t11-,12+,14+,15+/m0/s1 |
Clave InChI |
JXHFAAZPOXUYIT-CTHBEMJXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(C=O)C(C(C(CO)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


